Cas no 857904-02-0 (L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide)

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide structure
857904-02-0 structure
商品名:L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
CAS番号:857904-02-0
MF:C20H26N4O3
メガワット:370.445444583893
CID:663413

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide 化学的及び物理的性質

名前と識別子

    • L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
    • N-(Methoxycarbonyl)-3-methyl-L-valine 2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide (ACI)
    • インチ: 1S/C20H26N4O3/c1-20(2,3)17(23-19(26)27-4)18(25)24-22-13-14-8-10-15(11-9-14)16-7-5-6-12-21-16/h5-12,17,22H,13H2,1-4H3,(H,23,26)(H,24,25)/t17-/m1/s1
    • InChIKey: ZQCYFRRVVVAWHJ-QGZVFWFLSA-N
    • ほほえんだ: C(C1C=CC(C2N=CC=CC=2)=CC=1)NNC(=O)[C@H](C(C)(C)C)NC(=O)OC

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744084-1g
Methyl (s)-(3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 98%
1g
¥7526.00 2024-04-28
Chemenu
CM526498-1g
(S)-Methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 97%
1g
$889 2022-06-10
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10732-5g
(S)-methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 95%
5g
$2050 2023-09-07
Crysdot LLC
CD11043454-1g
(S)-Methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 97%
1g
$1191 2024-07-18

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1.5 h, rt; 18 h, 60 °C; 60 °C → rt
2.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Ethyl acetate ;  30 min, rt
2.2 Reagents: tert-Butyl carbazate ;  16 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
3.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
3.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
3.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
リファレンス
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

合成方法 2

はんのうじょうけん
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  heated; 1 h, rt; 1 h, rt
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  45 min, rt; 90 min, rt
1.3 Reagents: Citric acid ,  Hydrochloric acid ,  Water Solvents: Water ;  cooled
1.4 Reagents: Sodium hydroxide ;  pH 10
2.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
2.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
2.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
リファレンス
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

合成方法 3

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Sodium cyanoborohydride ;  overnight, rt
リファレンス
Two-Carbon-Elongated HIV-1 Protease Inhibitors with a Tertiary-Alcohol-Containing Transition-State Mimic
Wu, Xiongyu; et al, Journal of Medicinal Chemistry, 2008, 51(4), 1053-1057

合成方法 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
1.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
1.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
リファレンス
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

合成方法 5

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Ethyl acetate ;  30 min, rt
1.2 Reagents: tert-Butyl carbazate ;  16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
2.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
2.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
リファレンス
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Raw materials

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Preparation Products

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
atkchemica